

Toxicological Profile of Phenmedipham: A Technical Guide

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Compound of Interest		
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Abstract

Phenmedipham is a selective, post-emergence herbicide belonging to the carbamate chemical family, primarily utilized for the control of broad-leaved weeds in sugar beet, spinach, and table beet cultivation.[1] Its herbicidal activity stems from the inhibition of photosynthesis at photosystem II.[1] While effective in its agricultural application, a thorough understanding of its toxicological profile is essential for assessing its potential impact on human health and the environment. This technical guide provides a comprehensive overview of the toxicology of phenmedipham, including its acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and developmental effects, and mechanism of action. Detailed summaries of experimental protocols, based on internationally recognized guidelines, are provided, and key data are presented in a clear, tabular format. Furthermore, metabolic pathways and proposed mechanisms of toxicity are illustrated through diagrams to facilitate a deeper understanding of its biological interactions.

Chemical and Physical Properties



Property	Value	Reference
Chemical Name	3-methoxycarbonylaminophenyl-3-methylcarbanilate	[2]
CAS Number	13684-63-4	[2]
Molecular Formula	C16H16N2O4	[2]
Molecular Weight	300.31 g/mol	[2]
Appearance	Colorless crystals or white powder	[2]
Water Solubility	Low	[1]
Vapor Pressure	Low	[1]
Stability	Hydrolyzes in neutral and alkaline conditions	[3]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats indicate that phenmedipham is rapidly and extensively absorbed following oral administration, particularly at lower doses.[4] It distributes to various tissues, with notable concentrations in plasma, blood, lungs, and kidneys.[4] The primary route of metabolism involves hydrolysis of the carbamate linkages. The major metabolite identified is methyl N-(3-hydroxyphenyl) carbamate (MHPC).[3] Elimination of phenmedipham and its metabolites is rapid, with the majority being excreted in the urine within 24 hours.[4]

Metabolic Pathway of Phenmedipham



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Metabolic pathway of Phenmedipham.

Acute Toxicity

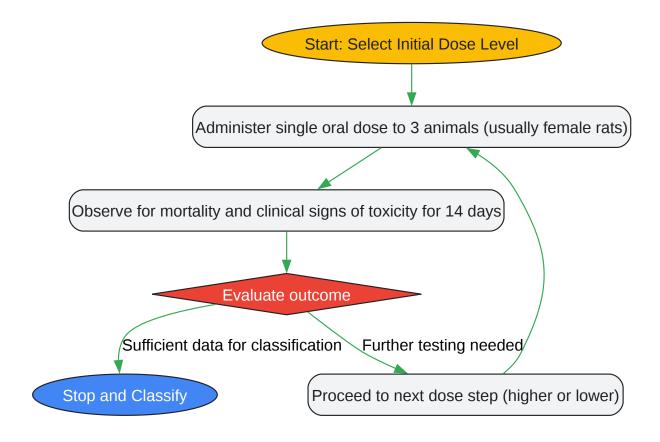
Phenmedipham exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure.[4][5]

Study	Species	Route	Endpoint	Value (mg/kg bw)	Reference
Acute Oral Toxicity	Rat	Oral	LD ₅₀	> 5000	[6]
Acute Dermal Toxicity	Rat	Dermal	LD50	> 4000	
Acute Inhalation Toxicity	Rat	Inhalation	LC50	> 7.0 mg/L	-

Experimental Protocol: Acute Oral Toxicity (OECD 423)

The acute oral toxicity of phenmedipham is typically assessed using a method like the Acute Toxic Class Method (OECD Guideline 423). This stepwise procedure uses a minimal number of animals to classify the substance based on its toxicity.





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Workflow for Acute Oral Toxicity Testing (OECD 423).

Subchronic and Chronic Toxicity

The primary target organs identified in repeated-dose toxicity studies with phenmedipham are the hematopoietic system, spleen, liver, and kidneys.[6] The most consistently observed effects are related to hemolytic anemia, including increased methemoglobin, and hemosiderin deposition in the spleen and liver.[6]



Study	Species	Duration	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings	Referenc e
90-day Oral	Rat	90 days	-	-	Effects on the hematopoi etic system.	[5]
1-year Oral	Dog	1 year	-	-	No significant adverse effects.	
2-year Chronic/Ca rcinogenicit y	Rat	2 years	4.60	-	Hemolytic anemia, pigmentati on in liver and kidney, extramedul lary hematopoi esis in the spleen.[6]	[6]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

A 90-day oral toxicity study is conducted to evaluate the adverse effects of repeated exposure to a substance.

- Test Animals: Typically, young adult rats of a standard laboratory strain are used.
- Dose Groups: At least three dose levels of phenmedipham and a concurrent control group are included. The substance is usually administered daily via the diet or by gavage.



- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at specified intervals.
- Pathology: At the end of the study, all animals undergo a full necropsy. Organs are weighed, and a comprehensive histopathological examination of tissues is conducted.

Genotoxicity

Phenmedipham has been evaluated in a battery of in vitro and in vivo genotoxicity assays. While some in vitro studies have shown evidence of clastogenicity (chromosome damage), in vivo studies in mammals have generally been negative, leading regulatory bodies to conclude that phenmedipham is unlikely to be genotoxic in vivo.[5]

Assay	System	Result	Reference
Bacterial Reverse Mutation (Ames Test)	S. typhimurium	Negative	
In vitro Chromosome Aberration	Mammalian Cells	Positive	[5]
In vivo Micronucleus Test	Rodent Bone Marrow	Negative	[5]

Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice. An increased incidence of endometrial stromal sarcoma and pituitary adenoma was observed in a 2-year rat study.[5] However, the European Chemicals Agency's Committee for Risk Assessment (ECHA RAC) concluded that classification for carcinogenicity is not warranted for phenmedipham.[5] The Food Safety Commission of Japan also concluded that no carcinogenicity relevant to human health was observed.[6]



Species	Duration	Findings	Reference
Rat	2 years	Increased incidence of endometrial stromal sarcoma and pituitary adenoma.	[5]
Mouse	-	No evidence of carcinogenicity.	[6]

Experimental Protocol: Carcinogenicity Study (OECD 451)

Carcinogenicity studies involve long-term exposure of animals to the test substance, typically for the majority of their lifespan.

- Test Animals: Usually rats and mice.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce minimal toxicity without significantly altering the normal lifespan.
- Duration: Typically 24 months for rats and 18-24 months for mice.
- Endpoints: The primary endpoints are the incidence, type, and location of tumors.
 Comprehensive histopathological examination of all organs and tissues is crucial.

Reproductive and Developmental Toxicity

Phenmedipham has been assessed for its potential to cause reproductive and developmental toxicity. In multi-generation studies in rats, the main effects observed in offspring were decreased body weight gain at doses that also caused parental toxicity.[4][5] Developmental toxicity studies in rats and rabbits showed reduced fetal body weight and retarded ossification at maternally toxic doses.[4][5] Based on these findings, regulatory agencies have not classified phenmedipham as a reproductive or developmental toxicant.[5]



Study	Species	NOAEL (mg/kg bw/day)	LOAEL (mg/kg bw/day)	Key Findings	Reference
Two- Generation Reproduction	Rat	Parental: 15; Offspring: 15	-	Reduced parental body weight gain, decreased pup body weight.[5]	[5]
Development al Toxicity	Rat	Maternal: -	150	Reduced maternal body weight gain, occurrence of runts.[4]	[4]
Development al Toxicity	Rabbit	Maternal: 225; Development al: 225	-	Reduced maternal body weight gain and food consumption, reduced fetal body weight and retarded ossification. [5]	[5]

Neurotoxicity and Endocrine Disruption

The available data on phenmedipham do not indicate a concern for neurotoxicity or immunotoxicity.[5][6] With regard to endocrine disruption, the European Food Safety Authority (EFSA) concluded that phenmedipham does not meet the criteria for classification as an endocrine disruptor for humans.[5]

Mechanism of Action in Mammals



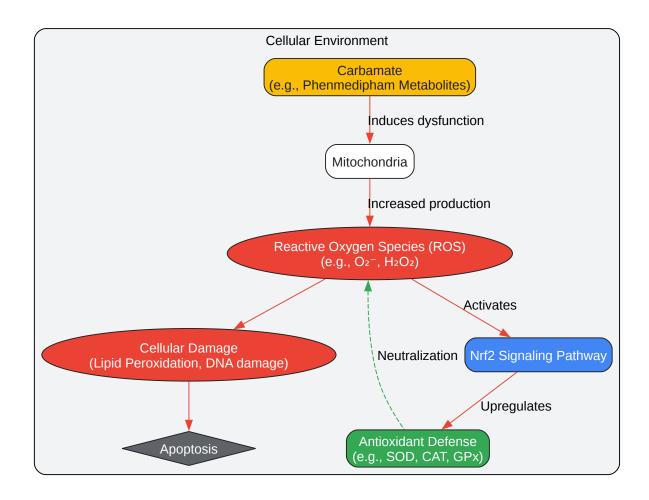




While the primary mechanism of action of phenmedipham in plants is the inhibition of photosynthesis, its toxicity in mammals is likely mediated through different pathways. As a carbamate, a primary mechanism of toxicity for this class of compounds is the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine and subsequent cholinergic toxicity.[7] However, the main effects observed in repeated-dose studies with phenmedipham are related to hemolytic anemia, suggesting other mechanisms may be at play. The formation of reactive metabolites could lead to oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense capacity of cells. This can result in damage to cellular components and contribute to the observed hematological effects.

Proposed Signaling Pathway for Carbamate-Induced Oxidative Stress





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Proposed pathway of carbamate-induced oxidative stress.

Conclusion

Phenmedipham exhibits low acute toxicity. The primary concerns from repeated exposure in animal studies are effects on the hematopoietic system, leading to hemolytic anemia. There is no conclusive evidence for genotoxicity in vivo, carcinogenicity, or reproductive and



developmental toxicity at doses that are not maternally toxic. The mechanism of toxicity in mammals is not fully elucidated but may involve oxidative stress secondary to the formation of reactive metabolites. Further research into the specific signaling pathways affected by phenmedipham in mammalian systems would provide a more complete understanding of its toxicological profile. This guide provides a comprehensive summary of the available toxicological data on phenmedipham to support informed risk assessment and future research endeavors.

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